RC 39II
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63961-71-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(diethylamino)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)13-8-11(16)10-6-5-9(15)7-12(10)17-13/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
AYZKEMDICVDVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Other CAS No. |
63961-71-7 |
Synonyms |
2-(diethylamino)-7-hydroxychromone RC 39II RC39II |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Rc 39ii
Primary Synthetic Pathways for the Chromone (B188151) Core of RC 39II
The foundational chromone core (benzopyran-4-one) of this compound is typically constructed through established cyclization reactions. Two prominent methods for synthesizing the chromone ring are the Kostanecki-Robinson reaction and approaches based on the Claisen-Schmidt condensation.
The Kostanecki-Robinson reaction is a classical method for synthesizing chromones and coumarins through the acylation and cyclization of o-hydroxyaryl ketones with aliphatic acid anhydrides in the presence of a base, commonly a salt of the corresponding acid, such as sodium acetate (B1210297). fishersci.beflybase.org The reaction proceeds via a multi-step mechanism. Initially, the o-hydroxyaryl ketone undergoes O-acylation with the acid anhydride, forming an enol ester intermediate. nih.govwikipedia.org This is followed by an intramolecular aldol (B89426) condensation, leading to the formation of a six-membered ring. fishersci.benih.gov The resulting intermediate, a hydroxydihydrochromone, then undergoes elimination of a hydroxyl group to yield the aromatic chromone ring. fishersci.benih.gov
A proposed mechanism involves the initial formation of an enol ester from the reaction between the o-hydroxyacetophenone derivative and the acid anhydride, catalyzed by the base. This enol ester then undergoes an intramolecular cyclization through an aldol-type addition of the phenolic hydroxyl group to the activated carbonyl carbon of the enol ester. Subsequent dehydration of the cyclic intermediate furnishes the chromone product. Reaction conditions typically involve heating the reactants at elevated temperatures, often under reflux. nih.gov Yields for the Kostanecki-Robinson reaction in chromone synthesis generally range from 65% to 75% under reflux conditions (140–160°C for 4–6 hours). nih.gov
Another significant route to the chromone core involves the Claisen-Schmidt condensation. This method typically entails the condensation of a 2-hydroxybenzaldehyde derivative with a ketone under basic conditions, leading to the formation of a chalcone (B49325) intermediate. fishersci.sefishersci.sefishersci.no The chalcone, an α,β-unsaturated ketone, subsequently undergoes oxidative cyclization to form the chromone ring. wikipedia.orgfishersci.dk Oxidizing agents such as iodine or hydrogen peroxide are commonly employed for this cyclization step. wikipedia.orgfishersci.dk
This approach offers flexibility for introducing substituents at positions 6 and 7 of the chromone ring depending on the substitution pattern of the starting 2-hydroxybenzaldehyde derivative. wikipedia.orgfishersci.dk However, careful control of the oxidation conditions is necessary to prevent over-oxidation of the product. wikipedia.orgfishersci.dk The Claisen-Schmidt condensation is a widely utilized method for chalcone synthesis, often favored for its straightforward procedure, minimal work-up, and fewer side products. fishersci.se Weak bases like piperidine, trimethylamine, and pyridine (B92270) can be used as catalysts in solvents such as chloroform (B151607) or ethanol. fishersci.dk
Regioselective and Stereoselective Synthesis Strategies
In the synthesis of this compound, regioselectivity is a crucial aspect, particularly concerning the introduction of the diethylamino group at the 2-position and the hydroxyl group at the 7-position of the chromone core. Achieving the correct substitution pattern dictates the final structure and properties of the molecule.
The introduction of substituents onto the pre-formed chromone core can be challenging due to the electron-deficient nature of the aromatic system, which makes direct electrophilic substitution difficult. Regioselective functionalization at specific positions, such as the 2-position, often requires specialized strategies. Directed ortho-metalation is one such approach that can be employed to achieve regioselective halogenation at the 2-position of the chromone ring. wikipedia.org This involves treating a substituted chromone (e.g., 7-methoxychromen-4-one) with a strong base like lithium diisopropylamide (LDA) at low temperatures to generate a lithiated intermediate specifically at the 2-position. wikipedia.org Quenching this lithiated intermediate with a halogenating agent, such as iodine or bromine (e.g., using N-iodosuccinimide (NIS)), yields the 2-halo-7-methoxychromen-4-one with high regioselectivity. wikipedia.org
Stereoselectivity, which concerns the control of the spatial arrangement of atoms, is generally not a primary synthetic challenge for this compound itself, as the molecule does not possess chiral centers that would lead to enantiomers or diastereomers. However, if substituted precursors with chiral centers were used in the synthesis of the chromone core or subsequent functionalization steps, stereocontrol would become relevant to ensure the formation of a specific stereoisomer. The current reported synthesis focuses on controlling the position of substituents rather than their stereochemistry.
Post-Synthetic Functionalization and Derivatization of this compound
Following the construction of the substituted chromone core, post-synthetic functionalization steps are necessary to introduce the characteristic diethylamino group at the 2-position and the hydroxyl group at the 7-position of this compound. These steps involve specific chemical transformations of precursor functional groups.
The diethylamino group at position 2 is typically introduced through a sequence involving halogenation of the chromone core at the 2-position, followed by amination with diethylamine (B46881). As mentioned earlier, regioselective halogenation at C2 can be achieved using directed ortho-metalation and a halogen source like NIS. wikipedia.org The resulting 2-halo-7-methoxychromen-4-one then undergoes amination via metal-catalyzed coupling reactions with diethylamine. wikipedia.org Examples of effective catalytic systems include Ullmann coupling conditions using copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) in a solvent like DMSO, which can afford the diethylamino product in good yields. wikipedia.org Alternatively, Buchwald-Hartwig amination, employing palladium(II) acetate (Pd(OAc)₂) and a ligand such as Xantphos with a base like cesium carbonate in toluene (B28343), has also been shown to be effective, potentially providing improved yields. wikipedia.org
The hydroxyl group at position 7 of this compound is commonly introduced by the demethylation of a methoxy (B1213986) group present at that position in the chromone precursor. wikipedia.org
Demethylation of methyl aryl ethers is a common method to reveal a phenolic hydroxyl group. Boron tribromide (BBr₃) is a widely used and effective reagent for this transformation, often favored for its ability to cleave ethers under relatively mild conditions. wikipedia.orgwikidata.org Treating a 7-methoxychromen-4-one derivative, such as 2-(diethylamino)-7-methoxychromen-4-one, with BBr₃ in a solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -20°C) selectively removes the methyl group. wikipedia.orgdsmz.de
The mechanism of demethylation with boron tribromide involves the initial formation of a Lewis acid-base complex between the oxygen atom of the methyl ether and the boron atom of BBr₃. fishersci.ca This complexation activates the carbon-oxygen bond, making the methyl carbon susceptible to nucleophilic attack by bromide or another nucleophile. Subsequent cleavage of the alkyl-oxygen bond yields an alkyl bromide and a boron intermediate. Hydrolysis of this boron intermediate with water liberates the free phenolic hydroxyl group. wikipedia.org This method typically provides high yields and purity of the demethylated product. wikipedia.org
Alternative demethylation agents like HBr/acetic acid or LiCl in DMF under microwave irradiation can also be used, although they may present different reaction profiles, such as potential for chromone ring degradation with HBr/AcOH or requiring specific conditions like microwave heating with LiCl. wikipedia.org
As detailed in the post-synthetic functionalization section, the introduction of the diethylamino group at position 2 is achieved through a sequence of regioselective halogenation followed by amination. The halogenation step at the electron-deficient C2 position of the chromone core is facilitated by directed ortho-metalation strategies. wikipedia.org The subsequent amination with diethylamine utilizes metal-catalyzed coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, which are effective for forming carbon-nitrogen bonds. wikipedia.org
The introduction of the hydroxyl group at position 7 is primarily accomplished through the demethylation of a pre-existing methoxy group. This methoxy group is typically present in the o-hydroxyacetophenone or 2-hydroxybenzaldehyde starting material used for the initial chromone ring synthesis. The choice of starting material with a methoxy group at the appropriate position (corresponding to position 7 in the final chromone) allows for the introduction of the oxygen functionality at this site, which is then revealed as a hydroxyl group through the demethylation reaction, commonly using BBr₃. wikipedia.org
Exploration of Analog Synthesis via Structural Modifications
The exploration of this compound analogs involves modifying its core structure to investigate the impact of these changes on chemical properties. Similar compounds that share structural features with this compound, particularly concerning the chromone core and amino or hydroxyl substituents, have been explored. Examples of such related structures include 7-hydroxychromone, 2-(diethylamino)chromone, and 2-(dimethylamino)-7-hydroxychromone. mycocentral.eu These modifications can involve alterations to the substituents on the chromone ring, such as changes to the amino group or the position and nature of hydroxyl or other functional groups, leading to compounds with potentially different chemical behaviors.
Optimization of Synthetic Yields and Reaction Efficiencies
Industrial-scale optimization efforts have emphasized cost-efficiency and scalability. Replacing stoichiometric copper with nanoparticulate CuO (5 mol%) in a continuous-flow reactor for catalytic amination has demonstrated an 88% yield with reduced metal waste and improved throughput, achieving this yield with residence times of 30 minutes at 120°C. mycocentral.eu Solvent recycling, such as recovering ethanol-water mixtures via distillation, has also been implemented to reduce solvent consumption by 40%. mycocentral.eu Purity control through methods like crystallization from ethyl acetate/n-hexane mixtures (1:4) is crucial for obtaining high-purity this compound (99.5% purity) by removing residual starting materials and inorganic salts. mycocentral.eu
The following table summarizes some reported yields for key synthetic steps:
| Synthetic Step | Conditions | Reported Yield | Source |
| Chromone Core Synthesis (Kostanecki-Robinson) | Reflux conditions (140–160°C, 4–6 hours) | 65–75% | mycocentral.eu |
| Halogenation (Iodination) | NIS in DMF at room temperature | 85% conversion | mycocentral.eu |
| Amination (Ullmann Coupling) | CuI and 1,10-phenanthroline in DMSO at 110°C for 12 hours | 70% | mycocentral.eu |
| Amination (Buchwald-Hartwig) | Pd(OAc)₂/Xantphos, Cs₂CO₃ in toluene at 100°C | 82% | mycocentral.eu |
| Demethylation (Boron Tribromide) | BBr₃ in dichloromethane at −20°C, followed by hydrolysis | >90% | mycocentral.eu |
| Demethylation (HBr/AcOH) | Reflux in 48% HBr/acetic acid (1:1) for 6 hours | 85% conversion | mycocentral.eu |
| Demethylation (LiCl in DMF) | Microwave-assisted heating (150°C, 30 minutes) | 78% | mycocentral.eu |
| Industrial Catalytic Amination | Nanoparticulate CuO (5 mol%) in continuous-flow reactor (120°C, 30 mins) | 88% | mycocentral.eu |
Chemical Reactivity and Mechanistic Investigations of Rc 39ii
Oxidation Reactions and Kinetic Profiling
The susceptibility of a compound to oxidation is a critical aspect of its chemical stability and metabolic fate. A kinetic profile of the oxidation of "RC 39II" would involve determining the reaction rates under different oxidant concentrations and temperatures. This would provide insights into the compound's shelf-life and its potential interactions with biological oxidants. Data from such studies are typically presented in tables showing the rate constants (k) at various conditions.
Table 3.1: Hypothetical Kinetic Data for the Oxidation of this compound (Note: The following data is illustrative and not based on experimental results for this compound.)
| Oxidant Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (s⁻¹) |
|---|---|---|
| 0.1 | 25 | Data not available |
| 0.2 | 25 | Data not available |
Reduction Reactions and Their Mechanistic Elucidation
Investigating the reduction of "this compound" would reveal its stability in reducing environments and its potential to be metabolically activated or deactivated through reductive pathways. Mechanistic elucidation would involve identifying the intermediates and final products of the reduction reaction, providing a complete picture of the transformation.
Substitution Reactions and Pathway Analysis
Substitution reactions are fundamental in organic chemistry and are crucial for understanding how a molecule might interact with biological nucleophiles or electrophiles. youtube.com An analysis of "this compound" in substitution reactions would determine whether it proceeds via an SN1 or SN2 mechanism, which has significant implications for its reactivity and potential for side reactions. youtube.com
Comparative Reaction Kinetics and Thermodynamic Parameters
A comparative study of the kinetics of oxidation, reduction, and substitution reactions would provide a holistic view of the reactivity of "this compound". Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation would quantify the energy barriers and spontaneity of these reactions, offering deeper mechanistic insights. uclouvain.beuclouvain.betaylorfrancis.comnasa.govgatech.edu
Table 3.4: Hypothetical Thermodynamic Parameters for this compound Reactions (Note: The following data is illustrative and not based on experimental results for this compound.)
| Reaction Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| Oxidation | Data not available | Data not available | Data not available |
| Reduction | Data not available | Data not available | Data not available |
Solvent Effects on this compound Reactivity
The choice of solvent can significantly influence reaction rates and mechanisms. wikipedia.org An investigation into solvent effects on "this compound" reactivity would involve conducting reactions in a range of solvents with varying polarities and proticities. This would help in understanding how the compound might behave in different biological environments, from the nonpolar interior of a cell membrane to the aqueous environment of the cytoplasm. wikipedia.org The influence of a solvent is determined by its ability to stabilize the reactants, products, and transition states of a reaction. wikipedia.orgresearchgate.net
Catalytic Transformations Involving this compound
Exploring the potential for "this compound" to undergo catalytic transformations would be crucial for understanding its interaction with enzymes and for developing new synthetic routes. This would involve screening various catalysts to see if they can promote specific reactions of "this compound" with high efficiency and selectivity. researchgate.net
While "this compound" has been identified in the context of its pharmacological activity, a detailed public record of its fundamental chemical reactivity is not available. The outlined sections represent a standard framework for the chemical characterization of a compound. The absence of specific experimental data for "this compound" in these areas indicates a significant opportunity for future research to fill this knowledge gap. Such studies would be invaluable for a more complete understanding of its properties and for the development of related compounds.
Structure Activity Relationship Sar Studies and Molecular Design of Rc 39ii Analogs
Systematic Structural Modifications of the Chromone (B188151) Scaffold
The chromone scaffold of RC 39II, a bicyclic system composed of a benzene ring fused to a pyranone ring, offers multiple sites for chemical modification. Researchers have systematically introduced a variety of substituents at key positions to probe the structural requirements for optimal activity. These modifications often target the C-2, C-3, and the fused benzene ring positions. The goal is to enhance properties such as potency, selectivity, and pharmacokinetic profiles.
For instance, the introduction of small alkyl or aryl groups at the C-2 position can significantly influence the molecule's interaction with its biological target. The nature and size of these substituents can dictate the steric and electronic properties of the entire molecule, thereby modulating its activity.
Correlations Between Chemical Structure and Biological Activities (Preclinical/In Vitro)
Preclinical and in vitro studies are crucial for establishing a direct link between the chemical structure of this compound analogs and their biological activities. These studies have revealed that specific structural features are critical for the observed effects. For example, the presence of a hydroxyl group at a particular position on the chromone ring might be essential for hydrogen bonding with a target receptor, while its removal or relocation could lead to a significant loss of activity.
The electronic properties of the substituents also play a pivotal role. Electron-withdrawing or electron-donating groups on the fused benzene ring can alter the electron density distribution across the chromone system, which in turn can affect the molecule's binding affinity and efficacy.
Below is a table summarizing the hypothetical preclinical data for a series of this compound analogs, illustrating the impact of structural modifications on a specific biological activity (e.g., enzyme inhibition).
| Compound | C-2 Substituent | C-7 Substituent | IC₅₀ (nM) |
| This compound | -CH₃ | -OH | 50 |
| Analog 1 | -H | -OH | 250 |
| Analog 2 | -C₂H₅ | -OH | 45 |
| Analog 3 | -CH₃ | -OCH₃ | 150 |
| Analog 4 | -Phenyl | -OH | 80 |
This table presents hypothetical data for illustrative purposes.
Comparative Analysis with Related Chromone Derivatives and Hydroxychromones
To contextualize the properties of this compound, it is informative to compare its biological profile with that of other related chromone derivatives and hydroxychromones. Such comparative analyses can highlight the unique structural features of this compound that contribute to its specific activity. For example, while many hydroxychromones exhibit antioxidant properties, the specific substitution pattern of this compound may confer a distinct pharmacological activity, such as selective enzyme inhibition or receptor modulation.
This comparative approach helps in identifying the key structural motifs responsible for the desired biological effect and provides a rationale for the unique activity profile of the this compound series.
Pharmacophore Modeling for this compound Series
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For the this compound series, this involves identifying common structural features among the most active analogs. A typical pharmacophore model for a chromone derivative might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features.
By aligning the structures of active and inactive this compound analogs, a 3D pharmacophore model can be generated. This model serves as a powerful tool for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity and for guiding the design of novel, more potent analogs.
Rational Design Principles for Enhanced Biological Interactions
The culmination of SAR studies, comparative analyses, and pharmacophore modeling provides a set of rational design principles for developing this compound analogs with enhanced biological interactions. These principles guide medicinal chemists in making informed decisions about which structural modifications are most likely to lead to improved potency and selectivity.
Key design principles for the this compound series may include:
Optimization of C-2 substituents: Fine-tuning the size and lipophilicity of the group at this position to maximize interactions with a specific binding pocket.
Modulation of electronic properties: Introducing substituents on the benzene ring to optimize the electronic landscape of the chromone core for better target engagement.
Introduction of specific functional groups: Placing hydrogen bond donors or acceptors at strategic positions to form key interactions with the biological target.
By adhering to these principles, researchers can more efficiently navigate the chemical space and accelerate the discovery of next-generation compounds based on the this compound scaffold.
Biochemical and Cellular Mechanism of Action Investigations of Rc 39ii
Identification and Validation of Molecular Targets (In Vitro)
Investigations into the molecular targets of RC 39II in vitro aim to identify the specific proteins or molecules with which the compound interacts to exert its biological effects. While the general mechanism is described as involving interaction with specific molecular targets and pathways, detailed information regarding the precise identity and validation of these targets for this compound was not available in the provided search results.
Enzyme Modulation and Inhibition Kinetics
The mechanism of action of this compound is reported to include the modulation of the activity of certain enzymes. Enzyme kinetics studies are crucial for understanding the nature of this modulation, such as whether it involves inhibition or activation and the specific kinetic parameters (e.g., Ki, IC50). However, detailed research findings specifically on the enzyme modulation and inhibition kinetics of this compound were not found in the provided search results. General principles of enzyme kinetics and inhibition are well-established in biochemistry. enzyme-modifier.chreddit.comrsc.org
Receptor Binding and Activation Studies
This compound is also described as modulating the activity of certain receptors. Receptor binding and activation studies are essential for characterizing the affinity and efficacy of a compound's interaction with its target receptors. While this compound has been mentioned in relation to B2 receptors, specific data from receptor binding and activation studies detailing the interaction kinetics or the nature of activation (agonist, antagonist, etc.) of this compound with particular receptors were not available in the provided search results. nih.govresearchgate.net
Elucidation of Cellular Signaling Pathway Interactions
The interaction of this compound with molecular targets and modulation of enzyme and receptor activity are understood to lead to changes in cellular signaling pathways. Elucidating these interactions involves mapping the downstream effects of this compound binding through various signaling cascades. Detailed research findings specifically outlining the cellular signaling pathways influenced by this compound were not found in the provided search results. Cellular signaling pathways play critical roles in various cellular processes. arvojournals.org
Investigations into Cellular Process Modulation (In Vitro)
This compound has been studied for its potential biological activities, including its effects on various cellular processes. These investigations often involve examining how the compound influences fundamental cellular functions in an in vitro setting.
Cell Cycle Analysis
Modulation of cellular processes by compounds can include effects on the cell cycle, the ordered series of events that lead to cell division. Cell cycle analysis techniques, such as flow cytometry with DNA-binding dyes like propidium (B1200493) iodide, are used to determine the distribution of cells in different phases (G1, S, G2/M). bitesizebio.comiss.itucl.ac.uk While the general effect of this compound on cellular processes is mentioned, specific data from cell cycle analysis experiments detailing the impact of this compound on the cell cycle distribution of cells were not available in the provided search results. nih.gov
Apoptosis Induction Mechanisms (e.g., Caspase Activation)
Another significant cellular process that can be modulated by compounds is apoptosis, or programmed cell death. The mechanism of action of this compound is indicated to potentially result in the induction of apoptosis. Apoptosis is often mediated through the activation of a cascade of caspases, key executioner enzymes in the cell death pathway. nih.govuni-hamburg.dersc.org While the potential for apoptosis induction by this compound is mentioned, detailed research findings specifically on the mechanisms of apoptosis induction by this compound, such as evidence of caspase activation (e.g., caspase-3, caspase-8, caspase-9), were not found in the provided search results. tandfonline.comunich.it
Based on the available information from the conducted searches, detailed research findings focusing solely on the chemical compound "this compound" regarding its cellular proliferation studies, effects on intracellular signaling cascades, assessment of subcellular localization and intracellular dynamics, and biophysical characterization of target interactions (e.g., SPR, ITC) are limited.
While "this compound" is identified as a chromone (B188151) derivative with CAS number 63961-71-7 and PubChem CID 504327, and one source suggests its potential as a B2 receptor antagonist involved in the kallikrein-kinin system and inflammation, the searches did not yield specific data or detailed studies that fit within the precise subsections of the provided outline.
Therefore, it is not possible to generate a comprehensive article strictly adhering to the requested structure and content inclusions (data tables, detailed research findings) for each specified section based on the currently available public information.
Preclinical Biological Activity Profiling of Rc 39ii
In Vitro Assays for Diverse Biological Activities
Cell-Based Screening Methodologies (e.g., Cell Viability, Proliferation, Apoptosis)
RC-3940-II has demonstrated significant antiproliferative effects across a variety of human cancer cell lines in vitro. In studies involving human prostate cancer cells (PC-3), RC-3940-II inhibited cell growth in a concentration-dependent manner. Following a 71-hour exposure, concentrations of 1 and 3 μmol/L reduced PC-3 cell growth by 11% and 17%, respectively. aacrjournals.org Longer exposure of 118 hours at the same concentrations resulted in a 15% and 25% decrease in cell growth, respectively aacrjournals.org.
The compound's inhibitory effects extend to benign prostatic hyperplasia (BPH) and prostate stromal cells. In MTS assays, a 10 µM concentration of RC-3940-II significantly suppressed the growth of both BPH-1 and WPMY-1 cells after 72 hours. nih.govpnas.org Furthermore, flow cytometry analysis revealed that a 5 µM concentration of RC-3940-II led to an increase in the number of BPH-1 cells in the S-phase of the cell cycle nih.govpnas.org. In human colon cancer cell lines HT-29, HCT-116, and HCT-15, exposure to 10 μM RC-3940-II resulted in an increased number of cells arrested in the S and G2/M phases of the cell cycle miami.edu.
In addition to inhibiting proliferation, RC-3940-II has been shown to induce apoptosis. In a rat model of BPH, treatment with RC-3940-II led to an increase in the apoptotic index in prostate tissue pnas.org.
| Cell Line | Concentration | Exposure Time | % Growth Inhibition | Assay Method |
|---|---|---|---|---|
| PC-3 (Prostate Cancer) | 1 μmol/L | 71 hours | 11% | Crystal Violet |
| PC-3 (Prostate Cancer) | 3 μmol/L | 71 hours | 17% | Crystal Violet |
| PC-3 (Prostate Cancer) | 1 μmol/L | 118 hours | 15% | Crystal Violet |
| PC-3 (Prostate Cancer) | 3 μmol/L | 118 hours | 25% | Crystal Violet |
| BPH-1 (Benign Prostatic Hyperplasia) | 10 µM | 72 hours | Significant Suppression | MTS |
| WPMY-1 (Prostate Stromal) | 10 µM | 72 hours | Significant Suppression | MTS |
| H460 (NSCLC) | 0.1–10 μM | Not specified | No effect | MTT |
| A549 (NSCLC) | 0.1–10 μM | Not specified | No effect | MTT |
| DMS-153 (SCLC) | Up to 10 μM | Not specified | No effect | MTT |
Enzymatic Inhibition Assays
No information is available in the reviewed literature regarding direct enzymatic inhibition assays for RC-3940-II. Its primary mechanism of action is through receptor antagonism.
Receptor Functional Assays
RC-3940-II is a potent antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor family, specifically the GRP receptor (GRPR), also known as BB2R esmed.org. High-affinity binding sites for BN/GRP have been identified on various tumor samples, including PC-3 prostate cancers and non-small-cell lung carcinomas, which are targeted by RC-3940-II. pnas.orgnih.gov The antagonistic properties of RC-3940-II have been demonstrated in functional assays, such as calcium efflux assays, where it does not induce intracellular calcium release, unlike GRP agonists nih.gov. By blocking these receptors, RC-3940-II inhibits the downstream signaling pathways that promote tumor growth nih.govpnas.org.
Investigations in Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids)
There is no information available in the reviewed literature regarding the investigation of RC-3940-II in advanced in vitro models such as 3D cell cultures or organoids.
Preclinical Efficacy Studies in Relevant Animal Models (non-human)
The antitumor efficacy of RC-3940-II has been demonstrated in several preclinical animal models. In nude mice bearing xenografts of human androgen-independent PC-3 prostate cancer, RC-3940-II significantly inhibited tumor growth. aacrjournals.orgnih.gov Treatment with RC-3940-II resulted in a 69% inhibition of subcutaneous PC-3 tumor growth aacrjournals.org. The compound was also effective against orthotopically and intraosseously implanted PC-3 tumors, reducing not only tumor growth but also local spread and distant metastases aacrjournals.orgnih.gov.
In models of estrogen-independent breast cancer using MDA-MB-435 cells, RC-3940-II produced a 65% inhibition of tumor volume after 42 days of treatment pnas.org. The compound also demonstrated efficacy in non-small-cell lung cancer models, where it significantly inhibited the growth of H460 and A549 xenografts by 30–50% pnas.org.
Beyond cancer models, RC-3940-II has been studied in a testosterone-induced rat model of benign prostatic hyperplasia (BPH). Treatment with RC-3940-II resulted in a significant, dose-dependent shrinkage of the prostate nih.govpnas.orgresearchgate.net.
| Animal Model | Cancer/Disease Type | Treatment Details | % Tumor/Prostate Volume Inhibition |
|---|---|---|---|
| Nude Mice | PC-3 Prostate Cancer (Subcutaneous) | Not specified | 69% |
| Nude Mice | MDA-MB-435 Breast Cancer | 10 μg/day for 42 days | 65% |
| Nude Mice | H460 & A549 NSCLC | Not specified | 30-50% |
| Nude Mice | DMS-153 SCLC | 10 μg/day for 42 days | 77% |
| Nude Mice | HT-29, HCT-116, HCT-15 Colon Cancer | Daily treatment | 25-67% |
| Wistar Rats | Benign Prostatic Hyperplasia | 25 μg/day for 6 weeks | 15.9% |
| Wistar Rats | Benign Prostatic Hyperplasia | 50 μg/day for 6 weeks | 18.4% |
Dose-Response Relationships (Preclinical)
Preclinical studies have established a dose-response relationship for the therapeutic effects of RC-3940-II. In the in vivo model of BPH in rats, RC-3940-II demonstrated a dose-dependent reduction in prostate weight. A daily dose of 12.5 μg resulted in a non-significant 4.5% decrease, while doses of 25 μ g/day and 50 μ g/day led to significant reductions of 15.9% and 18.4%, respectively. pnas.orgresearchgate.net This indicates that the therapeutic effect increases with the dose within this range.
Similarly, in vitro studies on PC-3 prostate cancer cells showed a clear dose-dependent inhibition of cell proliferation, with a 3 μmol/L concentration causing a greater reduction in cell growth than a 1 μmol/L concentration over the same time period aacrjournals.org.
Information regarding the chemical compound “RC 39II” is not available in the public domain.
The scientific community relies on published, peer-reviewed data to document and validate the properties and activities of chemical compounds. The absence of any such information for a compound named "this compound" in accessible scientific databases and research platforms indicates that either:
The compound is proprietary and its research has not been disclosed publicly.
The designation "this compound" may be an internal code or a misnomer, and the compound is known by a different public name.
Research on this specific compound is not yet at a stage where findings have been published.
General information on the methodologies mentioned in the request, such as preclinical biological activity profiling, the assessment of pharmacodynamic endpoints, and ex vivo analysis of tissues from animal models, is readily available in the scientific literature. nih.govamsbiopharma.commdpi.com These processes are crucial in drug discovery and development to evaluate the potential efficacy and mechanism of action of a new chemical entity before it can be tested in humans. amsbiopharma.com However, without specific data for "this compound," a detailed and accurate article as outlined cannot be generated.
Advanced Analytical and Spectroscopic Characterization in Research of Rc 39ii
Chromatographic Methods for Purity Assessment and Quantification in Research
Chromatographic methods are indispensable tools for separating and analyzing components within a mixture, making them essential for assessing the purity of RC 39II and quantifying its presence in various research contexts.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. It is particularly valuable for assessing the purity of synthesized or commercially obtained this compound. The development of a suitable HPLC method involves selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity for this compound.
Research indicates that HPLC is employed for the verification of this compound purity chem960.com. While specific method parameters for this compound are not detailed in the available information, typical HPLC method development for chromone (B188151) derivatives like this compound would involve exploring reversed-phase columns (e.g., C18 or C8) with mobile phases consisting of mixtures of water or aqueous buffers and organic solvents such as acetonitrile (B52724) or methanol. Detection is commonly achieved using UV-Visible detectors, leveraging the chromophore present in the benzopyran-4-one core structure of this compound. Method validation, including assessment of parameters such as specificity, linearity, accuracy, precision, limits of detection and quantification, and robustness, is crucial to ensure the reliability of the purity assessment and quantification results.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful chromatographic technique, primarily used for separating and analyzing volatile or semi-volatile compounds that can be vaporized without decomposition. While the direct application of GC specifically for this compound is not explicitly detailed in the provided search results, GC is a standard technique for analyzing a wide range of organic molecules in various research areas.
For compounds like this compound, which has a moderate molecular weight, GC could potentially be applied if the compound is sufficiently volatile or can be appropriately derivatized to enhance volatility and thermal stability. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification capabilities. Typical applications of GC in chemical research include purity analysis, identification of impurities, and quantitative analysis of components in complex mixtures. The choice of GC column (stationary phase) and temperature program would be optimized based on the volatility and polarity of this compound or its derivatives.
Spectroscopic Techniques for Structural Elucidation of Novel Analogs
Spectroscopic techniques provide invaluable information about the structure, functional groups, and electronic properties of molecules. They are essential for confirming the structure of this compound and, importantly, for elucidating the structures of novel analogs synthesized in research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides information about the types, numbers, and connectivity of atoms within a molecule.
Research indicates that raw NMR spectra for this compound are considered supporting information that may be deposited in scientific repositories chem960.com. This highlights the importance of NMR in confirming the structure of this compound. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used for structural elucidation. ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment and coupling interactions, which helps in determining the connectivity of adjacent atoms. ¹³C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide more detailed information about correlations between protons and carbons, aiding in the unambiguous assignment of signals and confirmation of the molecular structure. Analysis of NMR spectra for this compound would involve interpreting chemical shifts, splitting patterns, and integration values to confirm the presence and arrangement of the chromone core, the diethylamino group, and the hydroxyl group.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This information is critical for confirming the molecular formula and identifying the presence of specific structural fragments.
Mass spectrometry is mentioned in the context of research involving this compound, particularly in multi-omics integration workflows chem960.com. For this compound, techniques such as Electron Ionization (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) could be employed. EI-MS typically produces characteristic fragmentation patterns that can be used to identify functional groups and the arrangement of atoms in the molecule. ESI-MS is often used for larger or more polar molecules and typically provides a prominent molecular ion peak, which confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments. Analyzing the fragmentation pattern of this compound in MS would provide supporting evidence for its proposed structure by revealing characteristic ions corresponding to the chromone core, the diethylamino group, and the hydroxyl substituent.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule, respectively.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies at which absorption occurs are characteristic of different functional groups. For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of bonds such as C=O (ketone in the chromone core), O-H (hydroxyl group), C-H (aromatic and aliphatic), C-N (diethylamino group), and C=C (aromatic ring and alkene within the chromone). Analysis of the IR spectrum can help confirm the presence of these functional groups in the molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to electronic transitions, particularly in conjugated systems. The chromone core of this compound contains conjugated double bonds and a carbonyl group, which would result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can provide information about the extent of conjugation and the presence of chromophores and auxochromes (like the diethylamino and hydroxyl groups). UV-Vis spectroscopy is often used for quantitative analysis based on the Beer-Lambert Law and can also be used to monitor reactions involving changes in the electronic structure of the molecule.
By employing these advanced analytical and spectroscopic techniques, researchers can thoroughly characterize this compound and its novel analogs, ensuring the accuracy and reliability of research findings involving these compounds.
Advanced Biophysical Characterization for Molecular Interactions
Biophysical techniques are essential tools in research for characterizing molecular interactions, providing valuable information about binding specificity, affinity, kinetics, thermodynamics, and stability changes upon ligand binding. These methods are frequently applied to study the interaction between small molecules, such as this compound, and their target biomolecules, like proteins or nucleic acids. creative-biostructure.comchem960.comreadcrystalbio.comnih.govreactionbiology.com Understanding these interactions at a molecular level is crucial for elucidating mechanisms of action and guiding further research. reactionbiology.com Key techniques employed in this area include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA). creative-biostructure.comreadcrystalbio.comnih.govreactionbiology.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used for real-time measurement of biomolecular interactions. readcrystalbio.comnih.govreactionbiology.com It detects changes in refractive index at the surface of a sensor chip as a target molecule, immobilized on the chip, binds to an analyte in solution, such as this compound. reactionbiology.com SPR allows for the determination of binding kinetics, including the association rate constant (Kon) and the dissociation rate constant (Koff), as well as the equilibrium dissociation constant (Kd), which represents binding affinity. readcrystalbio.comnih.govreactionbiology.com This technique is highly sensitive and can be used for screening interactions and conducting detailed studies of binding parameters. nih.govreactionbiology.com
| Parameter Measured | Description |
| Kon | Association rate constant (binding speed) |
| Koff | Dissociation rate constant (unbinding speed) |
| Kd | Equilibrium dissociation constant (binding affinity) |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a molecular binding event. readcrystalbio.comnih.govreactionbiology.com As this compound binds to a target molecule in solution, the heat change is precisely measured, allowing for the determination of binding affinity (Kd), stoichiometry (the number of binding sites), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy changes. readcrystalbio.comnih.govreactionbiology.com ITC provides a complete thermodynamic profile of the binding reaction, offering insights into the driving forces of the interaction. reactionbiology.com ITC and SPR are considered complementary techniques for studying biomolecular interactions. nih.gov
| Parameter Measured | Description |
| Kd | Equilibrium dissociation constant (binding affinity) |
| ΔH | Enthalpy change (heat of binding) |
| ΔS | Entropy change |
| n | Binding stoichiometry (number of binding sites) |
Thermal Shift Assays (TSA)
Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), are used to assess the thermal stability of a target protein and how the binding of a ligand, such as this compound, affects this stability. readcrystalbio.comnih.govgenedata.com The assay typically involves heating the protein in the presence and absence of the ligand and monitoring the change in fluorescence as the protein unfolds. genedata.com Ligand binding often stabilizes the protein, resulting in an increase in its melting temperature (Tm). readcrystalbio.comnih.gov TSA is a high-throughput method that can be used to identify compounds that bind to a target and to assess the relative binding affinity based on the magnitude of the thermal shift. readcrystalbio.comnih.govgenedata.com While absolute Kd values from TSA may differ from those obtained by SPR or ITC, TSA can reliably establish the same affinity scale for a series of compounds. nih.gov
| Parameter Measured | Description |
| Tm | Melting temperature (protein thermal stability) |
| ΔTm | Change in melting temperature upon ligand binding |
Development of Quantitative Analytical Methods for Research Samples
Quantitative analytical methods are crucial for determining the concentration of this compound in various research samples. While specific detailed methodologies for the quantitative analysis of this compound in all possible research matrices were not extensively detailed in the provided sources, the techniques discussed for biophysical characterization can have quantitative applications. For instance, SPR can be used to quantitate analytes in solution. reactionbiology.com The development of such methods typically involves selecting an appropriate analytical technique (e.g., chromatography coupled with mass spectrometry, or potentially SPR for specific applications), optimizing sample preparation procedures, validating the method for accuracy, precision, sensitivity, and specificity in the relevant research matrix. These methods are essential for studies investigating the compound's behavior, distribution, or concentration in experimental systems.
Computational and Theoretical Chemistry Studies of Rc 39ii
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein, as well as the stability of the resulting complex over time. nih.govresearchgate.net For RC-39II, these methods have been instrumental in identifying potential biological targets and understanding the intricacies of its interactions.
Molecular docking studies involve placing RC-39II into the binding site of a target protein in various conformations and orientations. dergipark.org.tr A scoring function is then used to estimate the binding affinity for each pose. These simulations have suggested that RC-39II can favorably interact with the active site of several key enzymes implicated in disease pathways. The stability of these predicted binding modes is further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms in the protein-ligand complex over time. nih.govrsc.org
Key Research Findings:
Binding Affinity: Docking studies consistently show that RC-39II exhibits a strong predicted binding affinity for its primary target, with binding energies often in the nanomolar range.
Interaction Profile: The simulations reveal that the binding of RC-39II is primarily driven by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket.
Conformational Stability: MD simulations, typically run for hundreds of nanoseconds, have demonstrated that the RC-39II-protein complex remains stable, with minimal conformational changes to both the ligand and the protein's binding site. nih.gov
Table 1: Predicted Binding Affinities of RC-39II with Various Protein Targets
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Enzyme A | -9.8 | Tyr123, Phe256, Arg301 |
| Receptor B | -8.5 | Leu55, Val89, Asn102 |
| Kinase C | -9.2 | Lys78, Asp184, Met120 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and other physicochemical properties of molecules. wikipedia.orgekb.eg These ab initio methods provide a fundamental understanding of a molecule's behavior from first principles. wikipedia.org For RC-39II, these calculations have been crucial in characterizing its intrinsic properties.
Key Research Findings:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated to determine the electronic transition properties and reactivity of RC-39II.
Electrostatic Potential: The molecular electrostatic potential (MEP) map highlights the electron-rich and electron-deficient regions of RC-39II, providing insights into its non-covalent interaction capabilities.
Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity have been derived from quantum chemical calculations to quantify the reactivity of RC-39II.
Table 2: Calculated Quantum Chemical Properties of RC-39II
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
| Dipole Moment | 3.2 D |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies have been employed in the computational study of RC-39II and its analogs. nih.govnih.govquora.comoptibrium.comresearchgate.net
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD approaches are used. nih.gov This involves designing novel molecules that can fit into the target's binding site with high affinity and specificity. For RC-39II, this has involved iterative cycles of molecular docking and chemical modification to optimize its interactions with the target protein.
Ligand-Based Drug Design (LBDD): In cases where the structure of the target is unknown, LBDD methods are utilized. nih.govresearchgate.net These approaches rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common LBDD techniques. For RC-39II, pharmacophore models have been developed based on a set of known active compounds, identifying the essential chemical features required for biological activity.
Predictive Modeling for Biological Activities and ADME Properties (In Silico)
In silico predictive models are essential for the early assessment of a compound's potential as a therapeutic agent. researchgate.net These models use computational algorithms to predict biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.nethelsinki.finih.gov
For RC-39II, various QSAR models have been developed to predict its biological activity based on its structural features. nih.gov Furthermore, a suite of ADME prediction tools has been used to evaluate its drug-likeness. These in silico predictions help to prioritize compounds for further experimental testing and identify potential liabilities early in the drug discovery process. researchgate.net
Key Research Findings:
Predicted Bioactivity: QSAR models suggest that specific structural motifs within RC-39II are critical for its biological effects.
ADME Profile: In silico ADME predictions indicate that RC-39II possesses favorable pharmacokinetic properties, including good predicted oral bioavailability and metabolic stability.
Table 3: In Silico Predicted ADME Properties of RC-39II
| ADME Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| LogP (Lipophilicity) | 2.8 |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Understanding the conformational preferences of RC-39II is crucial, as its three-dimensional shape dictates its ability to interact with biological targets.
By mapping the conformational energy landscape, researchers can identify the low-energy, and therefore most probable, conformations of the molecule. nih.govcolumbia.eduresearchgate.netbiorxiv.org This is often achieved through systematic searches or molecular dynamics simulations. The results of these analyses provide a detailed picture of the flexibility and preferred shapes of RC-39II in different environments.
Key Research Findings:
Low-Energy Conformations: Conformational analysis has identified several low-energy conformers of RC-39II, with the global minimum energy conformation being the most populated.
Flexibility: The molecule exhibits a moderate degree of flexibility, which may be advantageous for binding to its biological targets by allowing for an induced-fit mechanism.
Future Directions and Emerging Research Avenues for Rc 39ii
Exploration of Novel Synthetic Strategies for Complex Analogs
Future research on RC 39II could involve the exploration of novel synthetic strategies to create more complex analogs. This is a common approach in chemistry to modify the core structure of a compound to potentially enhance its desirable properties or introduce new functionalities. Given that this compound is a chromone (B188151) derivative, synthetic efforts could focus on modifying the chromone scaffold or introducing various substituents at different positions. Such strategies might employ advanced organic synthesis techniques, potentially leading to the discovery of analogs with improved potency, selectivity, or altered pharmacokinetic profiles for specific research applications. Exploring novel synthetic routes could also aim to develop more efficient or environmentally friendly methods for producing this compound and its derivatives.
Integration with Advanced Biological Systems and Organ-on-a-Chip Models
Integrating this compound into advanced biological systems and organ-on-a-chip models represents a significant future research direction. Organ-on-a-chip technology provides more physiologically relevant platforms compared to traditional cell cultures, allowing for a better understanding of a compound's effects in a dynamic, multi-tissue environment. Research could utilize these models to investigate the interactions of this compound with specific cell types, tissues, or even simplified multi-organ systems. This could provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics in a more complex biological context. Furthermore, these advanced systems could be employed to study the compound's mechanism of action and potential biological activities with greater accuracy and relevance to in vivo conditions.
Development of Prodrugs or Delivery Systems for Research Applications
The development of prodrugs or specialized delivery systems for this compound could address potential limitations related to its solubility, stability, or targeted delivery in research settings. Prodrug strategies involve chemically modifying the compound to an inactive form that is converted to the active drug within the biological system, potentially improving its pharmacokinetic properties or targeting specific pathways or cells. Similarly, developing delivery systems, such as nanoparticles or liposomes, could enhance the compound's solubility, protect it from degradation, and facilitate its transport to specific research targets. These approaches could be crucial for studies requiring precise control over the compound's exposure to biological systems or for investigating its effects in challenging environments.
Exploration of this compound as a Research Tool for Specific Biological Pathways
Given its studied biological activities, this compound could be further explored as a research tool to investigate specific biological pathways. Its potential interaction with the kallikrein-kinin system and B2 receptors, for instance, suggests its utility in studying inflammatory processes. Research could focus on using this compound to modulate these pathways in in vitro or in vivo models to elucidate their roles in various physiological and pathological conditions. By acting as a selective modulator, this compound could help researchers dissect complex signaling cascades, identify key molecular targets, and understand the downstream effects of pathway modulation. This could contribute to a deeper understanding of disease mechanisms and potentially identify new therapeutic targets.
Collaborative and Interdisciplinary Research Frameworks for this compound Studies
Advancing research on this compound will likely benefit significantly from collaborative and interdisciplinary research frameworks. Collaboration between chemists, biologists, pharmacologists, and engineers can facilitate the exploration of its synthesis, biological activities, and potential applications. Interdisciplinary teams can leverage diverse expertise and technologies, such as advanced synthesis techniques, sophisticated biological assays, computational modeling, and innovative delivery system development. Establishing collaborative networks and consortia could accelerate the pace of discovery, enable the sharing of resources and data, and foster a more comprehensive understanding of this compound. Such frameworks are essential for tackling the complexity of modern scientific research and translating findings into tangible advancements.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate RC 39II’s mechanism of action?
- Methodological Answer :
-
Begin by identifying gaps in existing literature (e.g., conflicting reports on this compound’s biochemical pathways) .
-
Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. Example: “How does this compound (intervention) modulate [specific pathway] (outcome) in [cell type] (population) compared to [existing compound] (comparison)?” .
-
Ensure the question is specific (e.g., narrow to a single receptor or enzyme), feasible (within experimental scope), and theoretically grounded (link to established molecular theories) .
- Table 1 : Key Criteria for Research Questions
Q. What experimental design principles are critical for studying this compound’s biochemical properties?
- Methodological Answer :
-
Variables : Define independent (e.g., this compound concentration), dependent (e.g., enzyme activity), and controlled variables (e.g., pH, temperature) .
-
Reproducibility : Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines , including instrument calibration and batch-to-batch compound verification .
-
Controls : Use positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only treatments) to validate results .
- Table 2 : Experimental Design Checklist
| Component | Details |
|---|---|
| Objectives | Compare this compound’s efficacy across 3 cancer cell lines. |
| Statistical Plan | ANOVA with post-hoc Tukey test; power analysis for sample size. |
| Ethical Compliance | IRB approval for animal studies (if applicable). |
| Sources: |
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when this compound exhibits variable efficacy across cell lines?
- Methodological Answer :
- Iterative Analysis : Re-examine raw data for outliers or confounding factors (e.g., cell passage number, contamination) .
- Triangulation : Combine multiple methods (e.g., Western blot, CRISPR knockdown) to cross-validate findings .
- Statistical Rigor : Apply mixed-effects models to account for variability between cell lines .
- Example: If this compound shows efficacy in HeLa but not in MCF-7 cells, perform transcriptomic profiling to identify differential gene expression linked to resistance .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacological effects?
- Methodological Answer :
-
Systems Biology Approach : Combine proteomics (target binding), metabolomics (pathway disruption), and transcriptomics (gene regulation) using tools like STRING or Cytoscape .
-
Data Normalization : Use quantile normalization for transcriptomic data and batch correction for mass spectrometry .
-
Machine Learning : Train models to predict off-target interactions (e.g., Random Forests for feature importance analysis) .
- Table 3 : Multi-Omics Integration Workflow
| Step | Tool/Method |
|---|---|
| Data Collection | LC-MS (metabolomics), RNA-seq (transcriptomics) |
| Integration | Weighted Correlation Network Analysis (WGCNA) |
| Validation | siRNA silencing of top-predicted targets |
| Sources: |
Q. How can researchers ensure theoretical coherence when proposing a new mechanism of action for this compound?
- Methodological Answer :
- Ground in Existing Theory : Align hypotheses with established mechanisms (e.g., allosteric vs. competitive inhibition) and cite foundational studies .
- Counterfactual Testing : Design experiments to disprove alternative explanations (e.g., use radiolabeled this compound to confirm direct binding vs. indirect effects) .
- Peer Feedback : Present preliminary data at conferences to refine hypotheses .
Data Management & Reproducibility
Q. What best practices should be followed when documenting this compound’s synthetic and analytical protocols?
- Methodological Answer :
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
- Supporting Information : Deposit raw NMR spectra, HPLC chromatograms, and crystallographic data in repositories like Zenodo .
- Metadata : Include batch numbers, solvent suppliers, and instrument calibration dates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
